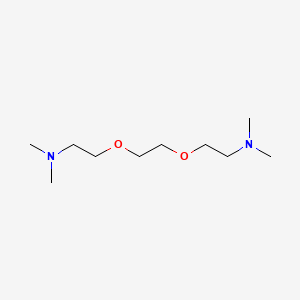![molecular formula C20H22N4O6 B11707695 N'~1~,N'~6~-bis[(E)-(2,4-dihydroxyphenyl)methylidene]hexanedihydrazide](/img/structure/B11707695.png)
N'~1~,N'~6~-bis[(E)-(2,4-dihydroxyphenyl)methylidene]hexanedihydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’1,N’6-BIS[(E)-(2,4-DIHYDROXYPHENYL)METHYLIDENE]HEXANEDIHYDRAZIDE is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of two 2,4-dihydroxyphenyl groups attached to a hexanedihydrazide backbone through methylene linkages. Its molecular formula is C20H24N4O4, and it has a molecular weight of 384.43 g/mol.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’1,N’6-BIS[(E)-(2,4-DIHYDROXYPHENYL)METHYLIDENE]HEXANEDIHYDRAZIDE typically involves the condensation reaction between hexanedihydrazide and 2,4-dihydroxybenzaldehyde. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base linkage, resulting in the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N’1,N’6-BIS[(E)-(2,4-DIHYDROXYPHENYL)METHYLIDENE]HEXANEDIHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the Schiff base linkages to amine groups.
Substitution: The hydroxyl groups on the phenyl rings can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like acyl chlorides or alkyl halides can be used in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
N’1,N’6-BIS[(E)-(2,4-DIHYDROXYPHENYL)METHYLIDENE]HEXANEDIHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用機序
The mechanism of action of N’1,N’6-BIS[(E)-(2,4-DIHYDROXYPHENYL)METHYLIDENE]HEXANEDIHYDRAZIDE involves its interaction with various molecular targets. The compound can chelate metal ions, forming stable complexes that can modulate biological activities. The hydroxyl groups on the phenyl rings can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and bioactivity.
類似化合物との比較
Similar Compounds
- N’1,N’6-BIS[(E)-(4-HYDROXYPHENYL)METHYLIDENE]HEXANEDIHYDRAZIDE
- N’1,N’6-BIS[(E)-(5-BROMOFURAN-2-YL)METHYLIDENE]HEXANEDIHYDRAZIDE
Uniqueness
N’1,N’6-BIS[(E)-(2,4-DIHYDROXYPHENYL)METHYLIDENE]HEXANEDIHYDRAZIDE is unique due to the presence of two 2,4-dihydroxyphenyl groups, which impart distinct chemical and biological properties. The hydroxyl groups enhance its ability to form hydrogen bonds and interact with various molecular targets, making it a versatile compound for research and industrial applications.
特性
分子式 |
C20H22N4O6 |
|---|---|
分子量 |
414.4 g/mol |
IUPAC名 |
N,N'-bis[(E)-(2,4-dihydroxyphenyl)methylideneamino]hexanediamide |
InChI |
InChI=1S/C20H22N4O6/c25-15-7-5-13(17(27)9-15)11-21-23-19(29)3-1-2-4-20(30)24-22-12-14-6-8-16(26)10-18(14)28/h5-12,25-28H,1-4H2,(H,23,29)(H,24,30)/b21-11+,22-12+ |
InChIキー |
VTFWQVMCGXXZDV-XHQRYOPUSA-N |
異性体SMILES |
C1=CC(=C(C=C1O)O)/C=N/NC(=O)CCCCC(=O)N/N=C/C2=C(C=C(C=C2)O)O |
正規SMILES |
C1=CC(=C(C=C1O)O)C=NNC(=O)CCCCC(=O)NN=CC2=C(C=C(C=C2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-oxo-N'-(phenylcarbonyl)-3H-benzo[f]chromene-2-carbohydrazonamide](/img/structure/B11707615.png)
![3-nitro-N-(2,2,2-trichloro-1-{[(3-methylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11707616.png)
![4-{[3,5-bis(butan-2-yl)-4-oxocyclohexa-2,5-dien-1-ylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B11707630.png)


![(2E)-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-N-phenylhydrazinecarbothioamide](/img/structure/B11707655.png)
![N-(2,2,2-trichloro-1-{[(2,6-dichloroanilino)carbothioyl]amino}ethyl)acetamide](/img/structure/B11707657.png)
![N-[1-(Azepane-1-carbonyl)-2-furan-2-yl-vinyl]-4-methyl-benzamide](/img/structure/B11707663.png)

![4-methyl-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B11707669.png)
![17-(3,4-Dichlorophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B11707675.png)
![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B11707682.png)
![(5E)-5-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11707687.png)

